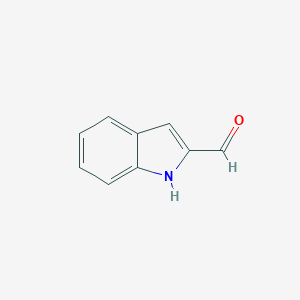

1H-Indol-2-carbaldehído

Descripción general

Descripción

1H-Indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a formyl group (-CHO) at the second position of the indole ring structure. This functional group is reactive and serves as a key intermediate in various chemical syntheses, particularly in the construction of complex indole derivatives that have applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 1H-indole-2-carbaldehydes has been achieved through several methods. One approach involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS), which proceeds efficiently for a wide variety of substrates, yielding the desired products in good to excellent yields . Another method employs TiCl4 and t-BuNH2 to promote hydroamination/annulation of delta-keto-acetylenes, leading to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes under mild conditions . Additionally, a metal-free synthesis using NIS-mediated cyclization of 1-(2-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .

Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbaldehyde consists of a planar indole core with a formyl group at the 2-position. The indole moiety is electron-rich due to the nitrogen atom in the pyrrole ring, which can participate in various chemical reactions. The formyl group is highly reactive and can be involved in nucleophilic addition reactions, making 1H-indole-2-carbaldehydes versatile intermediates in organic synthesis .

Chemical Reactions Analysis

1H-Indole-2-carbaldehydes are versatile intermediates that can undergo a variety of chemical reactions. They can participate in cycloaddition reactions, as seen in the synthesis of indolizine-1-carbaldehydes , and can also be used in domino reactions, such as the three-component indium-mediated domino allylation to produce variously functionalized indolylbutenes . Furthermore, they can undergo photochemical rearrangement, as demonstrated with 1-allyl-1,8-dihydropyrrolo-[2,3-b]indoles , and can react with 4-amino-5-alkyl(aryl)-4H-triazole-3-thiols to form new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-2-carbaldehydes are influenced by the indole core and the formyl substituent. The compound's spectroscopic properties have been studied using various techniques such as NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Computational methods, including DFT calculations, have been used to optimize the molecular structure and vibrational modes, providing insights into the electronic properties and potential energy distribution within the molecule. Molecular docking studies have also been conducted to explore the biological interactions of indole derivatives, which can be useful in drug design .

Aplicaciones Científicas De Investigación

Química Medicinal: Aplicaciones Antivirales y Anticancerígenas

“1H-Indol-2-carbaldehído” los derivados exhiben actividades biológicas significativas, incluyendo propiedades antivirales y anticancerígenas . Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4, con valores de IC50 que indican agentes antivirales potentes . Además, los ligandos sustituidos con bencil-1H-indol demuestran una alta selectividad hacia las líneas celulares cancerosas, lo que sugiere su potencial en terapias contra el cáncer dirigidas .

Síntesis Orgánica: Precursor para Compuestos Heterocíclicos

“this compound” sirve como precursor para la construcción de compuestos heterocíclicos complejos . Sus grupos funcionales inherentes facilitan las reacciones de acoplamiento C–C y C–N, convirtiéndolo en un material de partida versátil para sintetizar estructuras biológicamente activas como carbazol, triazol y derivados de pirazol .

Ciencia de Materiales: Síntesis de Productos Naturales

Este compuesto se utiliza en la ciencia de materiales como un punto de partida para la síntesis de indol y productos naturales . Su solubilidad en metanol y reactividad con varios agentes lo convierten en un producto químico valioso para el desarrollo de nuevos materiales con aplicaciones potenciales en diversas industrias.

Química Analítica: Inhibidores de la Reductasa de Aldosa

“this compound” los derivados se han evaluado como inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1), que son importantes en el manejo de las complicaciones diabéticas . Estos inhibidores juegan un papel crucial en el desarrollo de agentes terapéuticos para trastornos relacionados con la diabetes.

Química Agrícola: Derivados de Hormonas Vegetales

“this compound”<a aria-label="1: " data-citationid="6f076265-839d-b79c-ebf8-ad34f230eec9-26" h="ID=SERP,5015.1" href="https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y" target

Safety and Hazards

1H-Indole-2-carbaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Direcciones Futuras

1H-Indole-2-carbaldehyde and its derivatives have been widely used as starting materials for the synthesis of important indole-based compounds . This review highlights the recent applications of 1H-indole-2-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mecanismo De Acción

Target of Action

1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.

Mode of Action

The interaction of 1H-Indole-2-carbaldehyde with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives, including 1H-Indole-2-carbaldehyde, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of 1H-Indole-2-carbaldehyde’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .

Propiedades

IUPAC Name |

1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNOTUDDIXOFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172468 | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19005-93-7 | |

| Record name | 2-Formylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

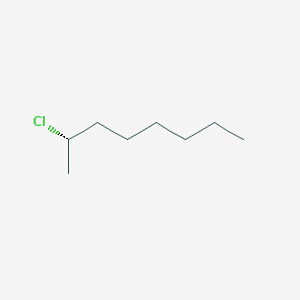

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)